molecular formula C18H26O2 B13856289 (7E)-3,7-dimethyl-9-phenylmethoxynona-1,7-dien-4-ol

(7E)-3,7-dimethyl-9-phenylmethoxynona-1,7-dien-4-ol

Cat. No.: B13856289
M. Wt: 274.4 g/mol
InChI Key: RXYMIPGFLZRWCR-NTCAYCPXSA-N
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Description

(7E)-3,7-dimethyl-9-phenylmethoxynona-1,7-dien-4-ol is an organic compound characterized by its unique structure, which includes a nonadiene backbone with dimethyl and phenylmethoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7E)-3,7-dimethyl-9-phenylmethoxynona-1,7-dien-4-ol typically involves multi-step organic reactions. One common approach is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired diene structure. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions or other olefination techniques. The process is optimized for yield and purity, often requiring rigorous control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

(7E)-3,7-dimethyl-9-phenylmethoxynona-1,7-dien-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the diene to a saturated alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the phenylmethoxy group, where nucleophiles such as halides or amines replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium iodide in acetone for halide substitution or ammonia in ethanol for amine substitution.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Saturated alcohols.

    Substitution: Halides or amines.

Scientific Research Applications

(7E)-3,7-dimethyl-9-phenylmethoxynona-1,7-dien-4-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of (7E)-3,7-dimethyl-9-phenylmethoxynona-1,7-dien-4-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    (7E)-3,7-dimethyl-9-phenylmethoxynona-1,7-dien-4-one: A ketone analog with similar structural features but different reactivity.

    (7E)-3,7-dimethyl-9-phenylmethoxynona-1,7-dien-4-amine: An amine analog with potential bioactivity.

    (7E)-3,7-dimethyl-9-phenylmethoxynona-1,7-dien-4-carboxylic acid: A carboxylic acid analog with different chemical properties.

Uniqueness

(7E)-3,7-dimethyl-9-phenylmethoxynona-1,7-dien-4-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and its potential bioactivity makes it a candidate for pharmaceutical research.

Properties

Molecular Formula

C18H26O2

Molecular Weight

274.4 g/mol

IUPAC Name

(7E)-3,7-dimethyl-9-phenylmethoxynona-1,7-dien-4-ol

InChI

InChI=1S/C18H26O2/c1-4-16(3)18(19)11-10-15(2)12-13-20-14-17-8-6-5-7-9-17/h4-9,12,16,18-19H,1,10-11,13-14H2,2-3H3/b15-12+

InChI Key

RXYMIPGFLZRWCR-NTCAYCPXSA-N

Isomeric SMILES

CC(C=C)C(CC/C(=C/COCC1=CC=CC=C1)/C)O

Canonical SMILES

CC(C=C)C(CCC(=CCOCC1=CC=CC=C1)C)O

Origin of Product

United States

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